molecular formula C14H20BrN B2792867 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide CAS No. 2195875-94-4

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide

Cat. No.: B2792867
CAS No.: 2195875-94-4
M. Wt: 282.225
InChI Key: ZKXLSGPWDLKOAD-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)-2-azaspiro[33]heptane hydrobromide is a chemical compound with a unique spirocyclic structureThe spiro[3.3]heptane core provides a rigid and non-planar framework, which can influence the compound’s biological activity and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide typically involves the formation of the spirocyclic core followed by the introduction of the phenylethyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The phenylethyl group can then be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenylethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide involves its interaction with specific molecular targets. The spirocyclic core can interact with biological macromolecules, influencing their function. The phenylethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide is unique due to its combination of a spirocyclic core and a phenylethyl group. This combination provides a distinct set of physical and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1-phenylethyl)-2-azaspiro[3.3]heptane;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.BrH/c1-12(13-6-3-2-4-7-13)15-10-14(11-15)8-5-9-14;/h2-4,6-7,12H,5,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXLSGPWDLKOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3(C2)CCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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